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Compound of Interest

Compound Name: 2-Methylmalonamide

Cat. No.: B075449

For Immediate Publication
A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a detailed spectroscopic comparison of 2-Methylmalonamide with its
parent compound, Malonamide, and two key derivatives: N,N'-Dimethylmalonamide and 2,2-
Dimethylmalonamide. This analysis is designed to assist researchers, scientists, and drug
development professionals in the identification and characterization of this important class of
compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols,
and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for
Malonamide, 2-Methylmalonamide, N,N'-Dimethylmalonamide, and 2,2-Dimethylmalonamide.
Data for 2-Methylmalonamide and 2,2-Dimethylmalonamide are estimated based on
established spectroscopic principles and data from related compounds, as direct experimental
data is not widely available.

Table 1: *H NMR Spectroscopic Data (500 MHz, DMSO-ds)
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Chemical Shift . . .
Compound Multiplicity Integration Assignment

(3) ppm
Malonamide ~7.4 (broad s) Singlet 2H -NH:z
~6.9 (broad s) Singlet 2H -NH:2
3.12 Singlet 2H -CH2-
2-
Methylmalonami ~7.5 (broad s) Singlet 2H -NHz
de
(estimated) ~7.0 (broad s) Singlet 2H -NH:2
~3.3(q) Quartet 1H -CH(CH5)-
~1.2 (d) Doublet 3H -CH(CHs)-
N,N'-
Dimethylmalona ~7.9 (broad s) Singlet 2H -NH-
mide[1]
3.16 Singlet 2H -CH2-
2.62 Doublet 6H -NH(CHs)
2,2-
Dimethylmalona ~7.6 (broad s) Singlet 2H -NH:z
mide
(estimated) ~7.1 (broad s) Singlet 2H -NHz
1.35 Singlet 6H -C(CHs)2-

Table 2: 13C NMR Spectroscopic Data (125 MHz, DMSO-de)
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Compound Chemical Shift (6) ppm Assignment
Malonamide[2][3] 169.5 C=0

40.8 -CHa-

2-Methylmalonamide ~172 C=0
(estimated) ~48 -CH-

~18 -CHs

N,N'-Dimethylmalonamide[1] 167.8 C=0

41.5 -CHa2-

25.7 -CHs

2,2-Dimethylmalonamide ~175 C=0
(estimated) ~50 -C(CHs)2-
~25 -CHs

Table 3: Infrared (IR) Spectroscopic Data (ATR)
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v(C=0) cm™—* O6(N-H) cm—*

Compound V(N-H) cm—* v(C-H) cm™—*

(Amide 1) (Amide II)

Malonamide[4] ~3350, ~3180 ~2950 ~1670 ~1620

2-

Methylmalonami ~3350, ~3180 ~2980 ~1665 ~1625

de

(estimated)

N,N'-

Dimethylmalona ~3300 ~2940 ~1640 ~1550

mide[1]

2,2-

Dimethylmalona ~3350, ~3180 ~2970 ~1660 ~1630

mide

(estimated)

Table 4: Mass Spectrometry (Electron lonization - EI)

Molecular lon (M) Key Fragment lons

Compound Molecular Weight
m/z m/z

Malonamide|[3] 102.09 102 85, 59, 44
2-Methylmalonamide 116.12 116 100, 73, 58, 44
(estimated)
N,N'-

_ _ 130.15 130 73,58, 44
Dimethylmalonamide
(estimated)
2,2-

130.15 130 86, 72, 58, 44

Dimethylmalonamide

(estimated)
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-

Methylmalonamide and its derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

'H NMR: Proton NMR spectra are acquired with a spectral width of 16 ppm, an acquisition
time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the
residual solvent peak of DMSO-de at 2.50 ppm.

13C NMR: Carbon-13 NMR spectra are acquired with a spectral width of 240 ppm, an
acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Chemical shifts are
referenced to the solvent peak of DMSO-ds at 39.52 ppm.

. Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: Spectra are recorded in the range of 4000-400 cm~* with a resolution of 4
cm~1, Atotal of 32 scans are co-added to improve the signal-to-noise ratio. A background
spectrum of the clean ATR crystal is recorded prior to sample analysis.

. Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (El) source.

Sample Introduction: The sample is introduced via a direct insertion probe or a gas
chromatograph (GC) inlet.
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« lonization: Electron ionization is performed at 70 eV.

e Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-
300.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic

characterization of a malonamide derivative.
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Workflow for Spectroscopic Characterization of Malonamide Derivatives
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Caption: General workflow for the synthesis and spectroscopic characterization of malonamide
derivatives.

This guide serves as a valuable resource for the rapid and accurate identification of 2-
Methylmalonamide and its related derivatives, facilitating advancements in medicinal
chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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